Cas no 145970-12-3 (3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-)
![3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- structure](https://it.kuujia.com/scimg/cas/145970-12-3x500.png)
145970-12-3 structure
Nome del prodotto:3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-
3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-
- N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxo-1H-quinoline-3-carboxamide
- 3-Quinolinecarboxamide, 4-hydroxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, endo-
- endo-Maohqc
- N-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide
- N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 145970-12-3
- BDBM50042065
- N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboximidic acid
- DTXSID60932737
- SCHEMBL9199760
- CHEMBL109955
- PD160233
- 4-Hydroxy-quinoline-3-carboxylic acid (8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amide
-
- Inchi: InChI=1S/C18H21N3O2/c1-21-12-6-7-13(21)9-11(8-12)20-18(23)15-10-19-16-5-3-2-4-14(16)17(15)22/h2-5,10-13H,6-9H2,1H3,(H,19,22)(H,20,23)
- Chiave InChI: ZPEDRMCLQWINAG-UHFFFAOYSA-N
- Sorrisi: C1C=CC2=C(C(C(NC3CC4CCC(N4C)C3)=O)=CN=C2C=1)O
Proprietà calcolate
- Massa esatta: 311.16353
- Massa monoisotopica: 311.163
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 530
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 61.4Ų
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 1.29
- Punto di ebollizione: 516.1°C at 760 mmHg
- Punto di infiammabilità: 265.9°C
- Indice di rifrazione: 1.645
- PSA: 65.46
3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- Letteratura correlata
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
5. Caper tea
145970-12-3 (3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-) Prodotti correlati
- 1154890-10-4(N-(4-chlorophenyl)oxan-4-amine)
- 1245536-23-5(3-Bromo-5-iodo-4-methylpyridine)
- 1037206-99-7(6-Fluoro-5-methyl-1H-indazol-3-amine)
- 1805374-75-7(Ethyl 2-chloro-4-(difluoromethyl)-6-fluoropyridine-3-carboxylate)
- 2680874-27-3(benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate)
- 1156719-33-3((3-methyl-1H-pyrazol-4-yl)methyl(2-methylbutan-2-yl)amine)
- 2227900-67-4(methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate)
- 2137730-67-5(Hexane, 1-chloro-4,4-difluoro-2,2-dimethyl-)
- 33598-27-5(Methyl 3-pyrrolidin-1-ylbutanoate)
- 1211539-79-5(3-(2,3-dimethoxyphenyl)morpholine)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
